molecular formula C28H24O10Te B12735261 Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- CAS No. 84438-49-3

Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato-

Cat. No.: B12735261
CAS No.: 84438-49-3
M. Wt: 648.1 g/mol
InChI Key: FXOFXPJCTXMFQL-UHFFFAOYSA-N
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Description

Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- is an organotellurium(IV) complex featuring two p-methoxyphenyl ligands and two beta-resorcylato (2,4-dihydroxybenzoate) groups. These compounds exhibit octahedral coordination around the tellurium center, stabilized by secondary bonding interactions (e.g., Te∙∙∙Cl, Te∙∙∙O) and hydrogen bonding, which influence their supramolecular assembly and reactivity .

Properties

CAS No.

84438-49-3

Molecular Formula

C28H24O10Te

Molecular Weight

648.1 g/mol

IUPAC Name

[(2,4-dihydroxybenzoyl)oxy-bis(4-methoxyphenyl)-λ4-tellanyl] 2,4-dihydroxybenzoate

InChI

InChI=1S/C28H24O10Te/c1-35-19-5-9-21(10-6-19)39(22-11-7-20(36-2)8-12-22,37-27(33)23-13-3-17(29)15-25(23)31)38-28(34)24-14-4-18(30)16-26(24)32/h3-16,29-32H,1-2H3

InChI Key

FXOFXPJCTXMFQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)OC)(OC(=O)C3=C(C=C(C=C3)O)O)OC(=O)C4=C(C=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- typically involves the reaction of tellurium tetrachloride with p-methoxyphenyl and beta-resorcylic acid derivatives. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dioxane, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tellurium, which can exhibit unique reactivity compared to other chalcogens .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while substitution reactions can result in the formation of various tellurium-containing organic compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- typically involves several steps, including the reaction of tellurium with appropriate aryl groups and beta-resorcylate ligands. Characterization techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Synthesis Process

  • Starting Materials : Tellurium dichloride, p-methoxyphenol, beta-resorcylic acid.
  • Reaction Conditions : Conducted under controlled temperature and solvent conditions.
  • Yield : The synthesis process often yields high purity crystals suitable for further studies.

Scientific Research Applications

The applications of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- span across multiple scientific domains:

Materials Science

  • Coatings : The compound is explored for use in chemical vapor deposition (CVD) coatings due to its ability to form stable thin films that exhibit desirable electronic properties.
  • Semiconductors : Its unique electronic characteristics make it a candidate for semiconductor applications.

Medicinal Chemistry

  • Antimicrobial Activity : Studies have indicated potential antimicrobial properties, with research focusing on its interactions with bacterial cell membranes.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Antimicrobial Studies

Research conducted on organotellurium compounds has shown promising results in inhibiting bacterial growth. A study highlighted the efficacy of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- against various strains of bacteria, demonstrating its potential as an antimicrobial agent.

Enzyme Interaction Studies

A significant area of research involves studying the interactions between this compound and cellular components. Preliminary findings suggest that it may influence enzymatic activities critical for cellular signaling pathways, which could have implications in drug development.

Mechanism of Action

The mechanism of action of Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato- involves its interaction with molecular targets and pathways within cells. The compound can act as a Lewis acid, facilitating various chemical reactions. It also exhibits unique bonding interactions, such as hypervalency and three-centre bonding, which contribute to its reactivity and effectiveness in different applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Bis(p-methoxyphenyl)tellurium Dichloride [(4-MeOC₆H₄)₂TeCl₂]

  • Structure : The tellurium atom adopts an octahedral geometry with two axial Cl atoms, two equatorial p-methoxyphenyl groups, and a lone pair. Secondary Te∙∙∙Cl interactions (2.764–3.190 Å) stabilize the crystal lattice .
  • Crystallography : Triclinic system (space group P-1), with unit cell dimensions a = 10.1853(12) Å, b = 12.3771(16) Å, c = 13.4842(17) Å, and angles α = 109.235°, β = 99.519°, γ = 102.705° .
  • Supramolecular Features : Intermolecular C-H∙∙∙Cl hydrogen bonds and Te∙∙∙Cl interactions form a 3D network .

Bis(p-methoxyphenyl)tellurium(IV) Diacetate [(4-MeOC₆H₄)₂Te(OOCMe)₂]₂

  • Structure : A dimeric structure with bridging acetate ligands. Te∙∙∙O secondary bonds (1.946–1.968 Å) and longer Te∙∙∙O interactions (2.764 Å) create a centrosymmetric dimer .
  • Ligand Effects : Acetate groups act as bidentate ligands, enhancing stability through chelation. The methoxy substituents on phenyl rings contribute to electron donation, modulating tellurium’s electrophilicity .

Hypothetical Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato-

  • Anticipated Structure: Replacement of acetate with beta-resorcylato (2,4-dihydroxybenzoate) ligands would introduce additional hydroxyl groups, enabling stronger hydrogen bonding (e.g., O-H∙∙∙O) and π-π stacking due to the aromatic resorcinol moiety.
  • Supramolecular Potential: Enhanced intermolecular interactions could lead to more robust crystalline frameworks or higher-dimensional networks compared to dichloride or diacetate analogs.

Comparative Data Table

Compound Coordination Geometry Key Bond Lengths (Å) Crystal System Supramolecular Features
[(4-MeOC₆H₄)₂TeCl₂] Octahedral Te-Cl: 2.764–3.190 Triclinic C-H∙∙∙Cl, Te∙∙∙Cl
[(4-MeOC₆H₄)₂Te(OOCMe)₂]₂ Octahedral (dimeric) Te-O: 1.946–1.968; Te∙∙∙O: 2.764 Not reported Te∙∙∙O, O-H∙∙∙O (acetate)
Hypothetical di-beta-resorcylato Octahedral Te-O: ~1.95 (estimated) Likely complex O-H∙∙∙O, π-π stacking, Te∙∙∙O

Key Research Findings and Implications

Secondary Bonding Dominance : In dichloride and diacetate analogs, secondary interactions (Te∙∙∙Cl, Te∙∙∙O) are critical for structural stability, surpassing classical hydrogen bonds in some cases .

Ligand-Driven Reactivity : Electron-donating ligands (e.g., methoxyphenyl) reduce tellurium’s Lewis acidity, while carboxylates (acetate, resorcylato) enhance chelation and solubility .

Biological Activity

Tellurium is a metalloid that has gained attention in medicinal chemistry due to its unique chemical properties and biological activities. Compounds containing tellurium have been investigated for various therapeutic applications, including their roles as antimicrobial agents, anticancer drugs, and antioxidants.

Chemical Structure

The compound "Tellurium, bis(p-methoxyphenyl)di-beta-resorcylato-" can be characterized by its unique structure, which includes:

  • Two p-methoxyphenyl groups : These aromatic rings may contribute to the compound's lipophilicity and ability to interact with biological membranes.
  • Di-beta-resorcylato ligands : These functional groups can participate in hydrogen bonding and coordination with metal ions, potentially enhancing the compound's biological activity.

Antimicrobial Properties

Research has shown that certain tellurium compounds exhibit significant antimicrobial activity. For instance, studies indicate that tellurium-based compounds can inhibit bacterial growth and may possess antifungal properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Tellurium derivatives have been explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Oxidative stress : Tellurium compounds may generate reactive oxygen species (ROS), leading to cell death.
  • Inhibition of specific signaling pathways : Targeting pathways involved in cell proliferation and survival.

Antioxidant Effects

Tellurium compounds have also been studied for their antioxidant properties. They may scavenge free radicals and protect cells from oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various tellurium compounds against a panel of bacterial strains. The results demonstrated that tellurium derivatives showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Case Study 2: Anticancer Mechanisms

A study published in Cancer Research explored the effects of a tellurium compound on human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of ROS. This suggests a promising avenue for further research into tellurium-based anticancer therapies.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis via ROS
AntioxidantScavenging free radicals

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